N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Overview
Description
The compound N2-(3,4-dimethylphenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a complex organic molecule that likely contains a triazine core, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with various functional groups, including a morpholino group, which is a common moiety in medicinal chemistry due to its polar nature and ability to form hydrogen bonds. The presence of ethoxy and dimethylphenyl groups suggests that the compound could exhibit interesting electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of this compound, they do provide insights into related synthetic methods. For example, the synthesis of quinoline derivatives as reported in the first paper involves nucleophilic substitution and reduction steps . These methods could potentially be adapted for the synthesis of the triazine compound by choosing appropriate starting materials and reagents to introduce the desired substituents onto the triazine ring.
Molecular Structure Analysis
The molecular structure of the compound would likely be influenced by the substituents attached to the triazine ring. The morpholine ring, as seen in the third paper, can adopt a chair conformation, which could affect the overall three-dimensional shape of the molecule . The steric hindrance from the dimethylphenyl and ethoxyphenyl groups would also play a role in the molecular conformation, potentially impacting the molecule's ability to interact with other chemical entities.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the electronic properties of the triazine ring and its substituents. The presence of electron-donating groups such as methoxy or ethoxy could activate the ring towards electrophilic substitution reactions. Additionally, the morpholine group could participate in reactions typical of secondary amines, such as the formation of amides or Schiff bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The compound is likely to be a solid at room temperature, with its solubility in various solvents being affected by the polar morpholine group and the less polar aromatic substituents. The melting point, boiling point, and stability of the compound would depend on the intermolecular forces present, such as hydrogen bonding and pi-pi interactions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(2-ethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-4-31-20-8-6-5-7-19(20)25-22-26-21(24-18-10-9-16(2)17(3)15-18)27-23(28-22)29-11-13-30-14-12-29/h5-10,15H,4,11-14H2,1-3H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCGGRUYHPVLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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